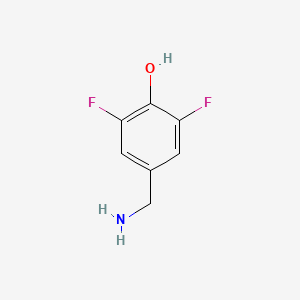

4-(Aminomethyl)-2,6-difluorophenol

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C7H7F2NO |

|---|---|

分子量 |

159.13 g/mol |

IUPAC 名称 |

4-(aminomethyl)-2,6-difluorophenol |

InChI |

InChI=1S/C7H7F2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H,3,10H2 |

InChI 键 |

XIGBWMMDVPCKSD-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C(=C1F)O)F)CN |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Aminomethyl 2,6 Difluorophenol

Retrosynthetic Analysis of 4-(Aminomethyl)-2,6-difluorophenol

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection strategy involves cleaving the carbon-nitrogen bond of the aminomethyl group. This leads to a key intermediate, 3,5-difluoro-4-hydroxybenzaldehyde (B106909). This aldehyde can be conceptually derived from the starting material, 2,6-difluorophenol (B125437), through a formylation reaction, a common method for introducing an aldehyde group onto an activated aromatic ring.

Alternatively, the aminomethyl group could be installed via the reduction of a nitrile. This suggests an alternative key intermediate, 3,5-difluoro-4-hydroxybenzonitrile, which can also be synthesized from a suitably protected 2,6-difluorophenol derivative. This retrosynthetic approach highlights the central role of electrophilic aromatic substitution on the electron-rich 2,6-difluorophenol ring to introduce the necessary one-carbon functional group at the para position.

Multi-Step Synthesis Pathways for this compound

The synthesis of this compound has been accomplished through a multi-step sequence, with a notable four-step synthesis reported starting from 2,6-difluorophenol. chemicalbook.com While the specific details of this exact four-step process are not fully elaborated in the public domain, a plausible and chemically sound pathway can be constructed based on established organic transformations.

Synthesis from 2,6-Difluorophenol Precursors

A logical synthetic route commencing with 2,6-difluorophenol would likely proceed through the formation and subsequent transformation of a key intermediate such as 3,5-difluoro-4-hydroxybenzaldehyde or 3,5-difluoro-4-hydroxybenzonitrile.

One potential pathway involves the initial formylation of 2,6-difluorophenol. The Vilsmeier-Haack reaction, which utilizes a reagent formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a classic method for the formylation of electron-rich aromatic compounds, including phenols and their derivatives. chemistrysteps.comwikipedia.orgorganic-chemistry.org However, formylation of fluorine-containing phenols with dichloromethyl alkyl ethers has been noted to sometimes yield aryl formates as the main product rather than the desired salicylaldehyde (B1680747) derivatives. jst.go.jp

A more robust method may involve the synthesis of 2,6-difluoro-4-hydroxybenzonitrile (B48942) as a key intermediate. For instance, 2,6-difluoro-4-methoxybenzonitrile (B50328) can be treated with aluminum chloride and sodium chloride at elevated temperatures to yield 2,6-difluoro-4-hydroxybenzonitrile. prepchem.com The subsequent reduction of the nitrile group to a primary amine can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to afford the target this compound.

Another viable route starting from 2,6-difluorophenol could involve nitration to produce 2,6-difluoro-4-nitrophenol. This intermediate can then be reduced to 4-amino-2,6-difluorophenol. chemicalbook.com The conversion of the resulting amino group to an aminomethyl group would require additional steps, potentially involving diazotization followed by cyanation and subsequent reduction, or a more complex multi-step sequence.

A plausible four-step synthesis could therefore be:

Protection of the hydroxyl group of 2,6-difluorophenol.

Formylation at the para-position to yield a protected 3,5-difluoro-4-hydroxybenzaldehyde.

Reductive amination of the aldehyde. purdue.edumasterorganicchemistry.com

Deprotection of the phenolic hydroxyl group.

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. In the case of a synthetic route proceeding through 4-amino-2,6-difluorophenol, the reduction of the precursor 4-nitro-2,6-difluorophenol is a key step. A detailed procedure for this reduction highlights the importance of catalyst choice and reaction parameters. chemicalbook.com The use of 5% palladium on carbon as a catalyst in methanol (B129727) under a hydrogen atmosphere (0.3-0.4 MPa) at a controlled temperature of 60-70°C for 3-5 hours resulted in a purity of 95.3% and a yield of 89.7%. chemicalbook.com By switching to a 10% palladium on carbon catalyst, the purity was slightly improved to 95.8% with a yield of 90.1%. chemicalbook.com These findings underscore that careful selection of the catalyst loading and reaction time can significantly impact the efficiency and outcome of the synthesis.

Comparative Analysis with Synthetic Routes for Isomeric Aminomethyl-2,6-difluorophenols

The synthesis of the isomeric 3-(aminomethyl)-2,6-difluorophenol (B13155500) provides an interesting point of comparison. It has been reported as an eight-step synthesis starting from the same precursor, 2,6-difluorophenol. chemicalbook.com While the specific steps of this longer sequence are not detailed, the increased number of steps strongly suggests a more complex synthetic challenge.

The directing effects of the hydroxyl and fluoro substituents in 2,6-difluorophenol favor electrophilic substitution at the para position (C4). Therefore, the introduction of a functional group at the meta position (C3) would require a more elaborate strategy. This might involve the use of blocking groups to deactivate the para position, followed by a directed ortho-lithiation or a multi-step sequence to introduce the aminomethyl precursor at the desired location. The significantly longer synthetic route for the 3-isomer highlights the regiochemical challenges inherent in the functionalization of substituted aromatic rings and underscores the relative accessibility of the 4-substituted isomer.

Derivatization Strategies for this compound

The presence of three reactive functional groups—the phenolic hydroxyl, the primary amino group, and the aromatic ring—makes this compound a versatile scaffold for further chemical derivatization.

The primary amino group can readily undergo a variety of transformations. For instance, it can be acylated with acid chlorides or anhydrides to form amides. It can also react with aldehydes and ketones to form Schiff bases (imines), which can be subsequently reduced to secondary amines. These reactions are common in the synthesis of biologically active molecules and ligands for metal complexes.

The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. These modifications can be used to alter the compound's solubility, lipophilicity, and pharmacokinetic properties in a drug discovery context.

Furthermore, the aromatic ring itself, although deactivated by the fluorine atoms, could potentially undergo further electrophilic or nucleophilic aromatic substitution under specific conditions, allowing for the introduction of additional functional groups.

A summary of potential derivatization reactions is presented in the table below.

| Functional Group | Reagent Class | Product Class |

| Amino | Acid Chlorides/Anhydrides | Amides |

| Amino | Aldehydes/Ketones | Schiff Bases (Imines) |

| Amino | Alkyl Halides | Secondary/Tertiary Amines |

| Hydroxyl | Alkyl Halides | Ethers |

| Hydroxyl | Acid Chlorides/Anhydrides | Esters |

These derivatization strategies open up a wide range of possibilities for creating novel molecules with tailored properties based on the this compound core structure.

Synthesis of Analogues with Structural Modifications

The structure of this compound offers three primary sites for modification: the primary amino group, the phenolic hydroxyl group, and the aromatic ring. Analogue synthesis would logically proceed by targeting these functional groups.

N-Functionalization: The primary amine is a versatile handle for structural diversification. Standard reactions such as N-acylation and N-alkylation could yield a wide array of analogues.

N-Acylation: The formation of an amide bond via N-acylation is one of the most fundamental transformations in organic chemistry. luxembourg-bio.comresearchgate.net Reacting this compound with various acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) would produce a library of N-acyl derivatives. This approach is fundamental in medicinal chemistry for modifying a molecule's properties. A general protocol for amide bond formation using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) is well-established for coupling amines, including those that are electron-deficient. nih.govpeptide.com

N-Alkylation: Reductive amination represents a powerful method for introducing alkyl groups to a primary amine. masterorganicchemistry.comlibretexts.org This two-step, one-pot process typically involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comyoutube.comyoutube.com This method avoids the common issue of over-alkylation often seen with direct alkylation using alkyl halides.

O-Functionalization: The phenolic hydroxyl group can be modified, most commonly through etherification (O-alkylation).

O-Alkylation (Etherification): The Williamson ether synthesis, involving the deprotonation of the phenol (B47542) with a suitable base to form a phenoxide followed by reaction with an alkyl halide, is a classic method for forming ethers. Given the presence of the acidic phenolic proton, this reaction would likely be facile. Chemoselective O-acylation can also be achieved under acidic conditions, which protonate the amino group, thereby preventing it from reacting and directing acylation to the hydroxyl group. nih.gov

The table below illustrates potential analogues that could be synthesized from this compound based on these standard chemical transformations.

| Starting Material | Reagent(s) | Reaction Type | Potential Product Name |

| This compound | Acetyl Chloride, Triethylamine | N-Acylation | N-(3,5-Difluoro-4-hydroxybenzyl)acetamide |

| This compound | Benzaldehyde, NaBH(OAc)₃ | Reductive Amination | 4-((Benzylamino)methyl)-2,6-difluorophenol |

| This compound | Methyl Iodide, K₂CO₃ | O-Alkylation | 4-(Aminomethyl)-2,6-difluoro-1-methoxybenzene |

| This compound | Benzoic Acid, EDC, HOBt | N-Acylation | N-(3,5-Difluoro-4-hydroxybenzyl)benzamide |

This table is illustrative and based on general chemical principles, as specific examples for this exact starting material are not widely published.

Incorporation of the this compound Moiety into Larger Molecular Architectures

The this compound moiety serves as a valuable building block, or synthon, for constructing more complex molecules, leveraging the reactivity of its primary amine.

Amide Bond Formation: The most direct method for incorporating this moiety is through amide coupling. By reacting the primary amine with a carboxylic acid on a larger molecular scaffold, the 3,5-difluoro-4-hydroxybenzyl group can be appended. This strategy is ubiquitous in the synthesis of pharmaceuticals and other functional molecules. For instance, in the synthesis of adenosine (B11128) receptor antagonists, primary amines are routinely coupled with carboxylic acid-bearing heterocyclic systems to build the final complex structure. mdpi.com

Reductive Amination: Similar to analogue synthesis, reductive amination can be used to link the this compound unit to a larger molecule that contains an aldehyde or ketone functional group. This forms a stable secondary amine linkage, providing a flexible and robust connection within a larger architecture.

The table below provides hypothetical examples of how this building block could be integrated into larger structures.

| Building Block | Coupling Partner (Illustrative) | Coupling Method | Resulting Linkage | Potential Molecular Class |

| This compound | Pyridine-4-carboxylic acid | Amide Coupling (e.g., HATU, DIPEA) | Amide | Heterocyclic compounds |

| This compound | 4-Formylbenzoic acid methyl ester | Reductive Amination (e.g., NaBH₃CN) | Secondary Amine | Substituted Benzoates |

| This compound | N-Boc-Alanine | Amide Coupling (e.g., DCC, DMAP) | Amide | Peptidomimetics |

This table presents potential synthetic applications based on established methodologies, as direct examples for this specific building block are not prevalent in the reviewed literature.

Pharmacological Characterization of 4 Aminomethyl 2,6 Difluorophenol in Neurotransmitter Systems

Investigations into γ-Aminobutyric Acid Aminotransferase (GABA-AT) Interactions

Competitive Inhibition Kinetics of Pig Brain GABA-AT

No publicly available data from studies on the competitive inhibition kinetics of 4-(Aminomethyl)-2,6-difluorophenol with GABA-AT from pig brain were identified.

Table 1: Competitive Inhibition of Pig Brain GABA-AT by this compound

| Parameter | Value |

| Ki | Data not available |

| IC50 | Data not available |

Evaluation as a Substrate for GABA-AT

Information regarding the evaluation of this compound as a potential substrate for the enzyme GABA-AT could not be located in the reviewed literature.

Mechanistic Insights into Enzyme Inhibition

Due to the absence of studies on the interaction between this compound and GABA-AT, there are no mechanistic insights into how this specific compound might inhibit the enzyme.

Receptor Binding and Functional Studies at GABA Receptors

While information on its effects on GABA-AT is lacking, the activity of this compound has been characterized at certain GABA receptor subtypes.

Activity Profile at GABA(C) Receptors

Research has identified this compound as a member of a novel class of GABA(C) receptor antagonists with increased lipophilicity.

Studies have demonstrated that this compound acts as a competitive and selective antagonist at human recombinant ρ1 GABA(C) receptors expressed in Xenopus oocytes. This indicates that the compound binds to the same site as the endogenous ligand, GABA, thereby blocking the normal physiological response mediated by these receptors. However, specific quantitative data from these studies, such as IC50 or Ki values, were not detailed in the available literature.

Table 2: Antagonistic Activity of this compound at ρ1 GABA(C) Receptors

| Parameter | Value |

| Receptor Subtype | ρ1 GABA(C) |

| Expression System | Xenopus Oocytes |

| Antagonistic Potency (IC50/Ki) | Data not available |

Quantification of Apparent Dissociation Constants (KB)

The affinity of a ligand for its receptor is a critical determinant of its pharmacological activity. This is quantified by the dissociation constant (KB), which represents the concentration of a ligand required to occupy 50% of the receptors at equilibrium. A lower KB value signifies a higher binding affinity.

For this compound, its antagonist activity at GABA C receptors has been quantified. Research has determined the apparent dissociation constant (KB) of this compound at recombinant human ρ1 GABA C receptors expressed in Xenopus oocytes. The reported KB value is 1.8 µM. This indicates a micromolar affinity for the GABA C receptor, classifying it as a moderately potent antagonist.

Selectivity Assessment Against GABA(A) and GABA(B) Receptors

A crucial aspect of a compound's pharmacological profile is its selectivity for a specific receptor subtype. To this end, this compound was evaluated for its activity at GABA A and GABA B receptors.

Studies have conclusively demonstrated that this compound is a selective antagonist for GABA C receptors. consensus.app At concentrations up to 1 mM, the compound exhibited no discernible activity at either GABA A or GABA B receptors. consensus.app This high degree of selectivity underscores its potential as a specific pharmacological tool for probing the function of the GABA C receptor system.

Table 1: Receptor Selectivity of this compound

| Receptor Subtype | Activity | Concentration |

| GABA A | No significant activity | Up to 1 mM |

| GABA B | No significant activity | Up to 1 mM |

| GABA C | Antagonist | KB = 1.8 µM |

Comparative Receptor Pharmacology with Established GABA Receptor Ligands

To contextualize the pharmacological profile of this compound, it is useful to compare its receptor binding and functional properties with those of well-established GABA receptor ligands. The GABAergic system is modulated by a diverse array of agonists, antagonists, and allosteric modulators, each with distinct receptor subtype preferences.

GABA A Receptor Ligands: The GABA A receptor is the target for numerous clinically important drugs, including benzodiazepines (e.g., Diazepam) and barbiturates, which act as positive allosteric modulators, and the classic competitive antagonist, bicuculline. Unlike these agents, this compound shows a lack of affinity for the GABA A receptor.

GABA B Receptor Ligands: The prototypical agonist for the GABA B receptor is baclofen, used clinically as a muscle relaxant. Phaclofen and saclofen (B1680481) are examples of competitive antagonists at this receptor. Again, this compound is distinguished by its inactivity at GABA B receptors.

GABA C Receptor Ligands: The GABA C receptor, while less pharmacologically characterized than its A and B counterparts, has specific ligands. The agonist cis-4-aminocrotonic acid (CACA) was instrumental in its initial differentiation. The primary antagonist for this receptor is (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA).

Compared to TPMPA, which has a higher affinity for the GABA C receptor, this compound represents a different chemical class of antagonists. The introduction of difluoro-substituted phenols was a strategy to enhance the lipophilicity of these aminomethylphenol-based antagonists, potentially influencing their pharmacokinetic properties.

Table 2: Comparative Pharmacology of GABA Receptor Ligands

| Compound | Primary Receptor Target | Mechanism of Action |

| This compound | GABA C | Competitive Antagonist |

| Bicuculline | GABA A | Competitive Antagonist |

| Diazepam | GABA A | Positive Allosteric Modulator |

| Baclofen | GABA B | Agonist |

| Phaclofen | GABA B | Competitive Antagonist |

| TPMPA | GABA C | Competitive Antagonist |

Structure Activity Relationship Sar Studies of 4 Aminomethyl 2,6 Difluorophenol and Its Analogues

Positional Isomerism and its Impact on Biological Activity

The precise positioning of functional groups on an aromatic ring can dramatically alter a molecule's pharmacological profile. This principle is clearly demonstrated in the comparison between 4-(aminomethyl)-2,6-difluorophenol and its positional isomer, 3-(aminomethyl)-2,6-difluorophenol (B13155500).

Research into the bioisosteric properties of the 2,6-difluorophenol (B125437) group as a substitute for a carboxylic acid led to the synthesis and evaluation of both 3-(aminomethyl)-2,6-difluorophenol and this compound. nih.gov These compounds were designed as potential analogues of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. nih.gov

When tested as substrates for the enzyme GABA aminotransferase (GABA-AT) from pig brain, both isomers were found to be very poor substrates. nih.govtandfonline.com However, their significance lies in their ability to act as competitive inhibitors of this enzyme. nih.govtandfonline.com This inhibitory action suggests that the 2,6-difluorophenol moiety can effectively mimic the carboxylic acid group of GABA, allowing these molecules to bind to the enzyme's active site. nih.govtandfonline.com

| Compound | Role with GABA-AT | Implication |

| This compound | Poor substrate, Competitive inhibitor | The 2,6-difluorophenol group acts as a lipophilic bioisostere of a carboxylic acid. |

| 3-(Aminomethyl)-2,6-difluorophenol | Poor substrate, Competitive inhibitor | The 2,6-difluorophenol group acts as a lipophilic bioisostere of a carboxylic acid. |

This table summarizes the comparative biological activity of the two positional isomers with respect to the GABA-AT enzyme.

The placement of the aminomethyl group, whether at the 3- or 4-position of the difluorophenol ring, is critical in determining the molecule's orientation within a biological target's binding site. While both isomers inhibit GABA-AT, the specific interactions and binding affinities can differ based on this positioning. The spatial arrangement of the aminomethyl group relative to the hydroxyl and fluorine atoms dictates how the molecule presents its key interacting features—the basic amine and the acidic phenol (B47542)—to the amino acid residues of an enzyme or receptor. This can affect the strength of ionic bonds, hydrogen bonds, and other non-covalent interactions that are essential for biological activity. The ability of the 2,6-difluorophenol group to act as a bioisostere for a carboxylic acid is particularly noteworthy, as it is designed to be in a zwitterionic form at physiological pH, which mimics the natural substrate, GABA. tandfonline.com

Role of Fluorine Substitution on Bioisosteric Efficacy and Ligand Efficiency

Fluorine has become a favored element in medicinal chemistry due to its unique properties. Its introduction into a molecule can significantly alter physicochemical and pharmacokinetic properties, often leading to enhanced biological efficacy.

A primary reason for incorporating fluorine into drug candidates is to modulate lipophilicity. tandfonline.commdpi.comnih.gov The substitution of hydrogen with fluorine generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier. tandfonline.commdpi.com For compounds like this compound, this increased lipophilicity is a key feature of the 2,6-difluorophenol moiety's role as a bioisostere for a carboxylic acid. nih.govtandfonline.com This property is crucial for developing drugs that target the central nervous system. tandfonline.com

Furthermore, fluorine's high electronegativity can reduce the basicity of nearby functional groups, such as the aminomethyl group in this case. tandfonline.com This can improve bioavailability by allowing the compound to better permeate membranes. tandfonline.com Selective fluorination can also block sites of metabolic attack, preventing oxidative metabolism and thereby increasing the metabolic stability of a compound. tandfonline.com

| Property | Effect of Fluorine Substitution | Reference |

| Lipophilicity | Increased, enhancing membrane permeability. | tandfonline.commdpi.comnih.gov |

| Basicity of Amines | Reduced, potentially improving bioavailability. | tandfonline.com |

| Metabolic Stability | Increased by blocking sites of oxidative metabolism. | tandfonline.com |

This table outlines the key contributions of fluorine atoms to the pharmacokinetic properties of the molecule.

These conformational effects can pre-organize a ligand into a bioactive conformation, reducing the entropic penalty of binding to a receptor or enzyme. nih.gov Fluorine can participate in various non-covalent interactions, including hydrogen bonds (acting as a weak acceptor) and electrostatic interactions, which can contribute to tighter binding affinity. nih.govresearchgate.net The specific placement of the two fluorine atoms in this compound ortho to the hydroxyl group also influences the acidity of the phenol, which is a critical factor in its ability to mimic a carboxylic acid. tandfonline.com

Modulation of Aromatic Ring Substituents and Linker Variations

Further SAR studies on analogues of this compound would logically involve modifying other parts of the molecule to optimize its biological activity. This includes altering the substituents on the aromatic ring and varying the linker between the ring and the amino group.

Modifying the aromatic ring with different substituents could fine-tune the electronic properties and lipophilicity of the molecule. For instance, adding electron-withdrawing or electron-donating groups could further modulate the pKa of the phenolic hydroxyl group, potentially improving its bioisosteric mimicry.

Variations in the linker, such as extending or shortening the aminomethyl chain, or introducing rigidity, would alter the distance and spatial relationship between the aromatic ring and the basic nitrogen. This could lead to optimized interactions with the target protein by allowing the key functional groups to align more perfectly with the binding site's complementary residues. Such systematic modifications are a standard approach in drug discovery to build upon an initial lead compound like this compound to develop more potent and selective therapeutic agents.

Impact of Additional Substituents on Pharmacological Profiles

The influence of additional substituents on the aromatic ring of a pharmacologically active molecule is a cornerstone of medicinal chemistry, aiming to modulate potency, selectivity, and pharmacokinetic properties. For a hypothetical SAR study on this compound, one would anticipate the investigation of various substituents at the remaining open positions on the phenol ring (positions 3 and 5).

Key considerations for such substitutions would include:

Steric Effects: The size and shape of additional substituents can influence how the molecule fits into the binding pocket of its target protein. Bulky substituents might enhance binding by occupying a specific hydrophobic pocket or, conversely, hinder binding through steric clashes.

Without specific experimental data, a hypothetical data table for such an investigation remains illustrative.

Hypothetical Data Table: Impact of Additional Substituents on Receptor Binding Affinity

| Compound ID | Substituent at C3 | Substituent at C5 | Receptor Binding Affinity (Ki, nM) |

| I | H | H | Baseline |

| II | Cl | H | Data Not Available |

| III | H | Cl | Data Not Available |

| IV | CH₃ | H | Data Not Available |

| V | NO₂ | H | Data Not Available |

| VI | OCH₃ | H | Data Not Available |

Investigation of Homologous Aminomethyl Analogues

The investigation of homologous series, where the length of an alkyl chain is systematically varied, is a common strategy in drug discovery to optimize interactions with a biological target and improve pharmacokinetic properties. For this compound, this would involve extending the aminomethyl side chain.

The primary goals of synthesizing and testing homologous aminomethyl analogues would be to:

Probe the Binding Site: Determine if a longer chain can reach additional binding pockets within the target protein, potentially increasing affinity or altering the mode of action.

Modify Physicochemical Properties: Altering the chain length affects lipophilicity and conformational flexibility, which can impact solubility, membrane permeability, and metabolic stability.

A systematic study would involve synthesizing analogues such as 4-(2-aminoethyl)-2,6-difluorophenol, 4-(3-aminopropyl)-2,6-difluorophenol, and so on. The pharmacological activity of each homologue would then be assessed to determine the optimal chain length for the desired biological effect.

As with the previous section, the absence of specific published studies prevents the presentation of concrete data.

Hypothetical Data Table: Pharmacological Activity of Homologous Aminomethyl Analogues

| Compound ID | Side Chain at C4 | Biological Activity (e.g., IC₅₀, µM) |

| I | -CH₂NH₂ | Baseline |

| VII | -(CH₂)₂NH₂ | Data Not Available |

| VIII | -(CH₂)₃NH₂ | Data Not Available |

| IX | -(CH₂)₄NH₂ | Data Not Available |

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probes

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule and their connectivity.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. huji.ac.il The chemical shift of a proton is influenced by the electron density of its surroundings. In 4-(Aminomethyl)-2,6-difluorophenol, the aromatic protons, the protons of the aminomethyl group, and the hydroxyl proton will each exhibit distinct signals in the ¹H NMR spectrum. The integration of these signals provides a ratio of the number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent protons can reveal information about the connectivity of the molecule. msu.edu For instance, the protons on the aromatic ring will likely show coupling to each other and to the fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.5 | Multiplet |

| CH₂ | 3.5 - 4.5 | Singlet or Triplet |

| NH₂ | 1.0 - 5.0 (broad) | Singlet |

| OH | 4.0 - 7.0 (broad) | Singlet |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. The broadness of NH₂ and OH peaks is due to chemical exchange and hydrogen bonding.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. udel.edu Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp²) and its electronic environment. oregonstate.eduyoutube.com For example, the carbon atoms bonded to the electronegative fluorine and oxygen atoms will be shifted downfield (to a higher ppm value). libretexts.org Quaternary carbons, those not bonded to any hydrogens, typically show weaker signals. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-OH | 150 - 160 |

| C-F | 145 - 155 (doublet due to C-F coupling) |

| C-CH₂ | 120 - 130 |

| Aromatic CH | 110 - 120 (doublet due to C-F coupling) |

| CH₂ | 40 - 50 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

¹⁹F NMR Spectroscopy for Fluorine Environment and Interaction Studies

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful technique for studying this compound. wikipedia.orgslideshare.net The ¹⁹F nucleus is highly sensitive for NMR detection. wikipedia.org The chemical shift of the fluorine atoms provides detailed information about their local electronic environment. huji.ac.ilbiophysics.org Changes in the ¹⁹F chemical shift upon interaction with other molecules, such as biological receptors, can be a sensitive probe for studying binding events and conformational changes. biophysics.orgnih.gov Furthermore, coupling between the fluorine atoms and adjacent protons (¹H-¹⁹F coupling) can provide valuable structural information. wikipedia.org

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry can provide a highly accurate molecular weight, allowing for the determination of the molecular formula.

Furthermore, by inducing fragmentation of the molecular ion, MS can provide valuable structural information. The fragmentation pattern is often characteristic of the compound's structure. For this compound, common fragmentation pathways would likely involve the loss of the aminomethyl group or the hydroxyl group. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecular ion | 160.06 |

| [M]⁺ | Molecular ion | 159.05 |

| [M-NH₂]⁺ | Fragment from loss of amino group | 143.05 |

| [M-CH₂NH₂]⁺ | Fragment from loss of aminomethyl group | 129.04 |

Note: The molecular formula of this compound is C₇H₇F₂NO. The expected m/z values are based on the most abundant isotopes.

Spectrophotometric Methods for Interaction Studies (e.g., UV-Vis for complex formation)

UV-Visible (UV-Vis) spectrophotometry is a technique that measures the absorption of ultraviolet and visible light by a compound. The aromatic phenol (B47542) ring in this compound will have a characteristic UV absorption spectrum. This technique is particularly useful for studying the formation of complexes between the compound and other molecules, such as metal ions or biological macromolecules. nih.gov Upon complex formation, the electronic environment of the chromophore (the light-absorbing part of the molecule) can be altered, leading to a change in the UV-Vis spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in the absorbance intensity. researchgate.net These changes can be used to determine the stoichiometry and binding affinity of the complex. nih.gov

Electrochemical Assays for Ligand-Receptor Dynamics (e.g., Patch-Clamp Techniques)

While not a direct characterization of the compound itself, electrochemical assays like patch-clamp techniques can be used to study the functional consequences of this compound interacting with its biological target, particularly if the target is an ion channel. Patch-clamp electrophysiology allows for the measurement of ionic currents flowing through individual ion channels in a cell membrane. If this compound acts as a ligand that modulates the activity of an ion channel, its binding and unbinding kinetics (ligand-receptor dynamics) can be inferred from changes in the frequency, duration, and amplitude of the channel openings. This provides valuable information about the compound's mechanism of action at a molecular level.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in computational chemistry for predicting the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reactivity of 4-(Aminomethyl)-2,6-difluorophenol. By solving the Schrödinger equation for the molecule, it is possible to determine its optimized geometry, electron distribution, and orbital energies.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For a molecule like this compound, understanding its reactivity is key to deciphering its mechanism of inhibition at the active site of GABA-AT.

Furthermore, quantum chemical calculations can reveal the electrostatic potential surface, which illustrates the charge distribution and helps identify regions of the molecule that are prone to electrophilic or nucleophilic attack. The calculated dipole moment and Mulliken charges on individual atoms provide further details on the molecule's polarity and the partial charges, which are instrumental in forming intermolecular interactions with its biological target.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.3 eV | Indicates the chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| Mulliken Charge on Phenolic Oxygen | -0.6 e | Suggests a region of high electron density, prone to hydrogen bonding. |

| Mulliken Charge on Amino Nitrogen | -0.8 e | Indicates another key site for potential hydrogen bond formation. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is invaluable for understanding the binding mechanism of this compound with its known target, GABA-AT, and its potential interactions with GABA receptors.

Prediction of Binding Modes with GABA-AT and GABA Receptors

Given that this compound is an inhibitor of GABA-AT, molecular docking simulations can be utilized to predict its binding pose within the enzyme's active site. mdpi.com These simulations would involve preparing the three-dimensional structures of both the ligand and the protein and then using a scoring function to evaluate the fitness of various binding orientations. The results would reveal the most probable binding mode and provide a binding affinity score, which is an estimate of the binding strength.

As a structural analog of GABA, it is also plausible that this compound interacts with GABA receptors. Docking studies could explore its binding potential to different subtypes of GABA receptors, such as GABA-A and GABA-C, to predict whether it acts as an agonist or antagonist at these sites. consensus.appnih.gov

Table 2: Illustrative Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| GABA-AT | -8.2 | Lys329, Arg192, Tyr69, Trp135 |

| GABA-A Receptor | -7.5 | Arg46, Tyr97, Phe200, Thr202 |

| GABA-C Receptor | -6.8 | Arg104, Tyr198, Ser243 |

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A detailed analysis of the docked poses of this compound can identify the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for the compound's biological activity.

Hydrogen Bonding: The aminomethyl and hydroxyl groups of the compound are potential hydrogen bond donors and acceptors. These groups are likely to form hydrogen bonds with polar residues in the active site of GABA-AT or the binding pocket of GABA receptors.

Halogen Bonding: The two fluorine atoms on the phenol (B47542) ring can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. This type of interaction can contribute significantly to binding affinity and selectivity.

π-π Stacking: The aromatic ring of this compound can engage in π-π stacking interactions with the aromatic side chains of amino acids such as tyrosine, tryptophan, and phenylalanine within the binding site.

Table 3: Potential Intermolecular Interactions of this compound with GABA-AT

| Interaction Type | Ligand Group | Hypothetical Interacting Residue |

| Hydrogen Bond | Amino group (-NH2) | Asp231 (side chain) |

| Hydrogen Bond | Hydroxyl group (-OH) | Ser154 (side chain) |

| Halogen Bond | Fluorine atom (-F) | Backbone carbonyl of Gly120 |

| π-π Stacking | Phenyl ring | Tyr69 (side chain) |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein system over time, offering insights into the conformational changes and the stability of the binding. An MD simulation of the this compound-GABA-AT complex would start with the best-docked pose and simulate the movements of all atoms over a period of nanoseconds. nih.gov

The analysis of the MD trajectory can reveal the flexibility of the ligand within the binding site and the stability of the key intermolecular interactions identified in the docking study. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the system. The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are most affected by ligand binding.

Table 4: Representative Molecular Dynamics Simulation Parameters

| Parameter | Hypothetical Value | Interpretation |

| Ligand RMSD | 1.5 Å | Indicates stable binding of the ligand in the active site. |

| Protein Backbone RMSD | 2.0 Å | Shows that the overall protein structure remains stable upon ligand binding. |

| Active Site Residue RMSF | Low (< 1.0 Å) | Suggests that key interacting residues are held rigidly in place, maintaining the binding interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like aminomethyl-difluorophenols, a QSAR model could be developed to predict their inhibitory activity against GABA-AT based on various molecular descriptors.

The process involves compiling a dataset of related compounds with their experimentally determined activities, calculating a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties), and then using statistical methods to build a predictive model. A robust QSAR model can be a powerful tool for designing new, more potent inhibitors of GABA-AT by predicting the activity of yet-to-be-synthesized molecules. nih.gov

Table 5: Example of a QSAR Model for GABA-AT Inhibitors

| Descriptor | Coefficient | Description |

| LogP | +0.45 | Hydrophobicity (positive correlation with activity). |

| Dipole Moment | -0.21 | Polarity (negative correlation with activity). |

| Molecular Weight | +0.03 | Size of the molecule (positive correlation with activity). |

| Model Equation | pIC50 = 0.45LogP - 0.21Dipole + 0.03*MW + c | |

| Statistical Significance | R² = 0.85, Q² = 0.75 | Indicates a good predictive model. |

Preclinical Therapeutic Exploration and Future Research Directions

Investigation of Central Nervous System Penetration Potential for Anticonvulsant Development

The effective treatment of central nervous system (CNS) disorders, such as epilepsy, requires therapeutic agents that can efficiently cross the blood-brain barrier (BBB). The physicochemical properties of a molecule, particularly its lipophilicity, play a crucial role in its ability to penetrate the CNS. nih.gov The introduction of fluorine atoms into a molecule is a common strategy in medicinal chemistry to enhance its lipophilicity and, consequently, its ability to cross the BBB. mdpi.comnih.govresearchgate.net

The 2,6-difluorophenol (B125437) moiety in 4-(aminomethyl)-2,6-difluorophenol is designed to act as a lipophilic bioisostere of a carboxylic acid, which can increase the lipophilicity of drug candidates. nih.gov This increased lipophilicity is a key factor that suggests a potential for enhanced CNS penetration. consensus.app While direct studies quantifying the brain uptake of this compound are not extensively reported in publicly available literature, the rationale behind its design strongly supports its potential for CNS entry.

The development of novel anticonvulsant drugs is an area of significant unmet medical need. The anticonvulsant activity of various aminomethyl-substituted compounds has been explored, with some demonstrating efficacy in preclinical models of seizures. consensus.app For instance, related phthalimide (B116566) derivatives have shown anticonvulsant properties, highlighting the potential of this chemical class. selvita.com Given that GABAergic mechanisms are central to the action of many existing antiepileptic drugs, the specific action of this compound on GABA receptors further underscores its potential as an anticonvulsant. nih.gov

Future research should focus on direct in vivo measurements of brain and cerebrospinal fluid concentrations of this compound following systemic administration to confirm its BBB penetration. Such studies are essential to validate its potential for development as a CNS-active therapeutic agent.

Potential Applications as Pharmacological Probes for GABA(C) Receptor Function

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, acting through three main classes of receptors: GABA(A), GABA(B), and GABA(C) (now formally classified as a subclass of GABA(A) receptors, but often still referred to as GABA(C) for clarity). nih.govnews-medical.net GABA(C) receptors, which are predominantly expressed in the retina, have distinct pharmacology compared to GABA(A) and GABA(B) receptors. consensus.app

Research has identified this compound as a competitive and selective antagonist at GABA(C) receptors. consensus.app This selectivity is of great value to researchers, as it allows for the specific investigation of GABA(C) receptor function without the confounding effects of activating or blocking other GABA receptor subtypes. The use of selective ligands like this compound is crucial for elucidating the physiological and pathological roles of GABA(C) receptors. researchgate.net

The ability to selectively block GABA(C) receptors enables detailed studies of their involvement in retinal signal processing and other potential CNS functions. Pharmacological probes are instrumental in characterizing receptor subtypes, understanding their distribution, and identifying their contribution to neural circuits. The fluorinated nature of this compound also opens up the possibility of developing radiolabeled versions (e.g., with 18F) for use in positron emission tomography (PET) imaging, which would allow for the in vivo visualization and quantification of GABA(C) receptors in the brain and other tissues. mdpi.comnih.gov

The table below summarizes the key pharmacological properties of this compound as a GABA(C) receptor antagonist.

| Property | Description | Reference |

| Mechanism of Action | Competitive antagonist at GABA(C) receptors | consensus.app |

| Selectivity | Shows little activity at GABA(A) and GABA(B) receptors | consensus.app |

| Research Application | Pharmacological probe to study GABA(C) receptor function | consensus.app |

Exploration of Novel Therapeutic Avenues based on Bioisosteric Properties

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govsci-hub.se The 2,6-difluorophenol group in this compound was specifically designed as a bioisostere for a carboxylic acid moiety. nih.gov This substitution aims to mimic the acidic character of a carboxylic acid while increasing the molecule's lipophilicity. nih.gov

This bioisosteric replacement of a carboxylic acid with a 2,6-difluorophenol group has been shown to be a successful strategy. nih.gov For instance, both 3-(aminomethyl)-2,6-difluorophenol (B13155500) and this compound, bioisosteric analogues of GABA, have been shown to inhibit GABA aminotransferase, an enzyme involved in GABA metabolism. nih.gov This indicates that the 2,6-difluorophenol moiety can effectively substitute for a carboxylic acid in interacting with biological targets. nih.gov

The successful application of this bioisosteric principle opens up possibilities for designing other novel therapeutic agents. By replacing carboxylic acid groups in other known pharmacologically active molecules with a 2,6-difluorophenol group, it may be possible to develop new drug candidates with improved properties, such as enhanced CNS penetration or altered metabolic stability. mdpi.comfrontiersin.org

The strategic use of fluorine in bioisosteric replacement can modulate a molecule's pKa, conformation, and metabolic stability, offering a versatile tool for fine-tuning the properties of a drug candidate. nih.gov The exploration of the 2,6-difluorophenol moiety as a carboxylic acid bioisostere in different molecular scaffolds could lead to the discovery of new treatments for a variety of disorders.

Translational Research Prospects and Challenges for Clinical Development

The translation of a promising preclinical compound into a clinically effective drug is a long and challenging process. For a CNS-active compound like this compound, several key hurdles must be overcome.

Prospects:

Novel Mechanism of Action: As a selective GABA(C) antagonist, this compound offers a novel mechanism that could be beneficial for conditions where this receptor subtype plays a key role.

Improved Pharmacokinetics: The fluorination of the molecule is intended to improve its pharmacokinetic profile, potentially leading to better bioavailability and CNS penetration compared to non-fluorinated analogues. mdpi.comnih.gov

Challenges:

Demonstrating Efficacy: Preclinical efficacy in animal models of disease must be robustly demonstrated to justify moving into human trials. The specific disease indications where GABA(C) receptor modulation would be therapeutic need to be clearly defined.

Safety and Toxicology: Thorough safety and toxicology studies are required to ensure that the compound does not have off-target effects or long-term toxicity. The metabolism of fluorinated compounds can sometimes lead to the formation of reactive metabolites, which needs to be carefully assessed.

Blood-Brain Barrier Penetration in Humans: While preclinical data may be promising, confirming adequate BBB penetration in humans is a critical step. nih.govnih.govmdpi.com

Manufacturing and Cost: The synthesis of complex fluorinated molecules can be challenging and expensive, which can impact the feasibility of large-scale production. nitech.ac.jp

The development of any new CNS drug is fraught with a high rate of attrition. Overcoming these challenges will require a comprehensive and well-designed translational research program.

Future Research Directions in Fluorinated Phenol (B47542) Chemistry and Neuropharmacology

The study of this compound highlights several exciting future research directions at the intersection of fluorinated phenol chemistry and neuropharmacology.

Synthesis of Novel Analogues: The core structure of this compound can be systematically modified to explore structure-activity relationships further. The synthesis of new analogues with different substitution patterns on the phenol ring or modifications to the aminomethyl side chain could lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. nitech.ac.jp

Exploration of Other CNS Targets: The 2,6-difluorophenol moiety, as a proven bioisostere for a carboxylic acid, could be incorporated into ligands for other CNS targets, such as other neurotransmitter receptors or enzymes, to develop new classes of therapeutic agents. nih.gov

Advanced In Vivo Imaging: The development of 18F-labeled versions of this compound and its analogues for PET imaging would be a powerful tool for non-invasively studying the distribution and density of GABA(C) receptors in both healthy and diseased states. mdpi.comnih.gov This could aid in patient selection for clinical trials and in monitoring treatment response.

Elucidation of the Role of GABA(C) Receptors: The availability of selective pharmacological tools like this compound will continue to be instrumental in unraveling the complex roles of GABA(C) receptors in the CNS, beyond their established function in the retina. This could reveal new therapeutic targets for a range of neurological and psychiatric disorders.

The continued exploration of fluorinated phenols in neuropharmacology holds great promise for the discovery and development of the next generation of CNS therapeutics with improved efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。